molecular formula C20H14FN3O4 B4134901 N-{3-[(4-cyano-2-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide

N-{3-[(4-cyano-2-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide

Cat. No. B4134901
M. Wt: 379.3 g/mol
InChI Key: WVZGHSDTLONVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-cyano-2-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide, commonly known as CFTR modulator, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFTR modulators are used to treat cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.

Mechanism of Action

CFTR modulators work by targeting the CFTR protein, which is responsible for regulating the transport of chloride ions across cell membranes. In cystic fibrosis patients, the CFTR protein is either absent or dysfunctional, leading to the accumulation of thick mucus in the lungs and other organs. CFTR modulators work by restoring the function of the CFTR protein, which allows for the proper transport of chloride ions and the clearance of mucus.
Biochemical and Physiological Effects
CFTR modulators have been shown to improve lung function and reduce the frequency of pulmonary exacerbations in cystic fibrosis patients. They also improve the nutritional status of patients by improving the absorption of nutrients in the digestive tract. CFTR modulators have been shown to be safe and well-tolerated in clinical trials, with minimal side effects.

Advantages and Limitations for Lab Experiments

CFTR modulators have several advantages for lab experiments, including their specificity for the CFTR protein and their ability to restore the function of the protein in vitro. However, CFTR modulators can be expensive and difficult to obtain, which may limit their use in certain experiments. Additionally, CFTR modulators may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

Future research on CFTR modulators is focused on improving their efficacy and safety, developing new compounds with different mechanisms of action, and expanding their use to other diseases. There is also ongoing research on the use of CFTR modulators in combination with other therapies, such as antibiotics and anti-inflammatory drugs, to improve outcomes in cystic fibrosis patients. Additionally, there is interest in using CFTR modulators to treat other diseases that involve ion transport across cell membranes, such as polycystic kidney disease and secretory diarrhea.

Scientific Research Applications

CFTR modulators have been extensively studied in the context of cystic fibrosis. They are used to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in cystic fibrosis patients. CFTR modulators work by either potentiating the function of the CFTR protein or correcting the misfolding of the protein. Several CFTR modulators have been approved by regulatory agencies for the treatment of cystic fibrosis, including ivacaftor, lumacaftor, tezacaftor, and elexacaftor.

properties

IUPAC Name

N-[3-[(4-cyano-2-fluorobenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O4/c1-27-17-7-5-13(23-20(26)18-3-2-8-28-18)10-16(17)24-19(25)14-6-4-12(11-22)9-15(14)21/h2-10H,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZGHSDTLONVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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